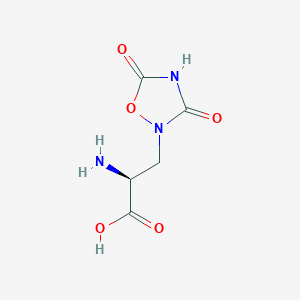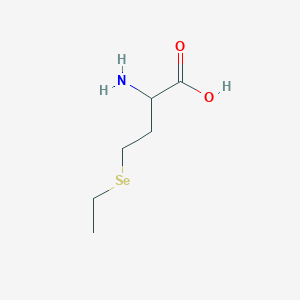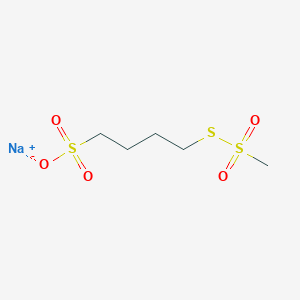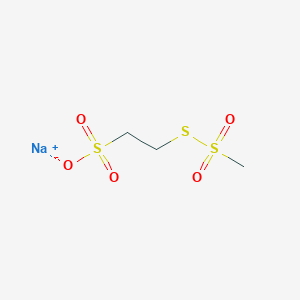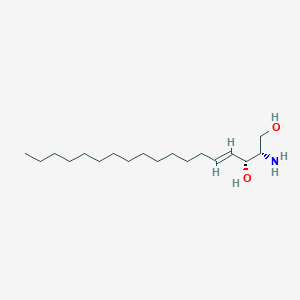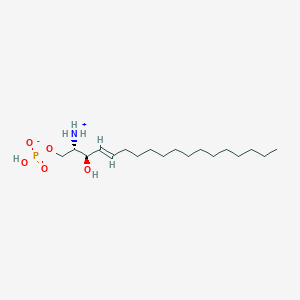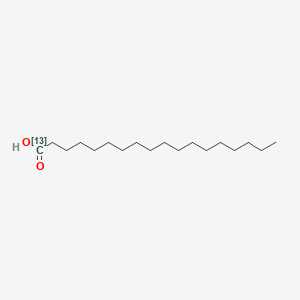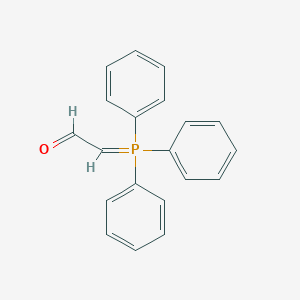
(Trifenilfosforanilideno)acetaldehído
Descripción general
Descripción
(Triphenylphosphoranylidene)acetaldehyde, also known as (Formylmethylene)triphenylphosphorane, is an organic phosphorus compound with the molecular formula C20H17OP. It is a solid substance that appears as a white to light yellow crystalline powder. This compound is notable for its use as a Wittig reagent, which is instrumental in the conversion of aldehydes and ketones to two-carbon homologated, α,β-unsaturated carbonyl compounds .
Aplicaciones Científicas De Investigación
(Triphenylphosphoranylidene)acetaldehyde has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds through Wittig reactions.
Biology: While its direct applications in biology are limited, derivatives of this compound are used in the synthesis of biologically active molecules.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: This compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds
Mecanismo De Acción
Target of Action
(Triphenylphosphoranylidene)acetaldehyde, also known as 2-(Triphenylphosphoranylidene)acetaldehyde, is primarily used as a Wittig reagent . Its primary targets are aldehydes and ketones . The role of these targets is to undergo a reaction with the compound to form two-carbon homologated, α,β-unsaturated carbonyl compounds .
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a process known as the Wittig reaction . This reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to produce an alkene and a triphenylphosphine oxide .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of α,β-unsaturated carbonyl compounds . These compounds play a crucial role in various biochemical processes, including signal transduction, regulation of gene expression, and cell differentiation .
Result of Action
The molecular effect of the action of (Triphenylphosphoranylidene)acetaldehyde is the formation of α,β-unsaturated carbonyl compounds . These compounds can have various cellular effects, depending on their specific structures and the cells in which they are formed.
Action Environment
The action, efficacy, and stability of (Triphenylphosphoranylidene)acetaldehyde can be influenced by various environmental factors. For instance, the compound is sensitive to air , suggesting that its stability and reactivity could be affected by exposure to oxygen. Furthermore, the compound is typically stored under an inert atmosphere and at temperatures below -20°C , indicating that temperature and the presence of reactive gases can influence its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Triphenylphosphoranylidene)acetaldehyde can be synthesized through the reaction of triphenylphosphine with acrolein. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the triphenylphosphine, which then reacts with acrolein to form the desired product. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product .
Industrial Production Methods
While specific industrial production methods for (Triphenylphosphoranylidene)acetaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction is conducted under controlled temperatures and inert atmospheres to maintain product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(Triphenylphosphoranylidene)acetaldehyde primarily undergoes Wittig reactions, where it acts as a reagent to form carbon-carbon double bonds. This compound can also participate in various other organic transformations, including oxidation and reduction reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize (Triphenylphosphoranylidene)acetaldehyde.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Major Products
The major products formed from reactions involving (Triphenylphosphoranylidene)acetaldehyde include α,β-unsaturated carbonyl compounds, alcohols, and substituted phosphoranes, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- (Triphenylphosphoranylidene)acetone
- (Carbethoxymethylene)triphenylphosphorane
- Methyl (triphenylphosphoranylidene)acetate
Uniqueness
(Triphenylphosphoranylidene)acetaldehyde is unique due to its specific reactivity with aldehydes and ketones to form α,β-unsaturated carbonyl compounds. This reactivity is distinct from other similar compounds, which may have different substituents and therefore different reactivity profiles. For example, (Triphenylphosphoranylidene)acetone is used for the homologation of ketones, while (Carbethoxymethylene)triphenylphosphorane is used for ester homologation .
Propiedades
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCAYWAIRTVXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175622 | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-75-6 | |
| Record name | 2-(Triphenylphosphoranylidene)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (triphenylphosphoranylidene)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7LZM6552K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (triphenylphosphoranylidene)acetaldehyde participate in chemical reactions?
A1: (Triphenylphosphoranylidene)acetaldehyde acts as a reagent in the Wittig reaction, a valuable tool for forming carbon-carbon double bonds. Specifically, this compound reacts with aldehydes or ketones to form an alkene, with triphenylphosphine oxide as a byproduct. [, ] This reactivity stems from the resonance-stabilized carbanion present in the ylide structure. []
Q2: What are some specific applications of (triphenylphosphoranylidene)acetaldehyde in organic synthesis?
A2: One notable application is its use in synthesizing 2-allyl-2H-chromenes. [] In this reaction, (triphenylphosphoranylidene)acetaldehyde first reacts with an o-hydroxybenzaldehyde derivative. This is followed by a trimethylsilyl iodide-catalyzed cascade reaction involving isomerization and ring closure, ultimately yielding the desired 2-allyl-2H-chromene product. []
Q3: Can (triphenylphosphoranylidene)acetaldehyde be modified to generate other useful reagents?
A3: Yes, research indicates that (triphenylphosphoranylidene)acetaldehyde can be used as a precursor for novel phosphoranyl-derived λ3-iodanes. [] These compounds are created by reacting the ylide with either the pyridinium complex of iodobenzene ditriflate or with [hydroxy(tosyloxy)iodo]benzene. [] These newly formed iodanes combine the synthetic advantages of both phosphonium ylides and iodonium salts, potentially enabling a wider range of chemical transformations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


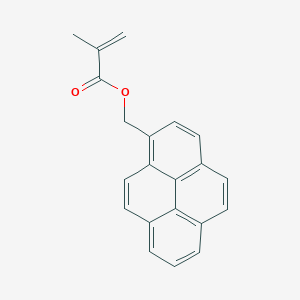

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)

